molecular formula C20H14N2O2 B14730394 2-(N-phenylanilino)isoindole-1,3-dione CAS No. 6295-93-8

2-(N-phenylanilino)isoindole-1,3-dione

Cat. No.: B14730394
CAS No.: 6295-93-8
M. Wt: 314.3 g/mol
InChI Key: VJJOOTXWBWFNPL-UHFFFAOYSA-N
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Description

2-(N-Phenylanilino)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused bicyclic structure with two ketone groups. The compound’s core structure allows for versatile functionalization, enabling applications in polymer synthesis, pharmaceuticals, and agrochemicals. Notably, isoindole-1,3-dione derivatives often exhibit biological activity, including herbicidal and antimicrobial properties, depending on substituent groups .

Properties

IUPAC Name

2-(N-phenylanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJOOTXWBWFNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287180
Record name MLS002667274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6295-93-8
Record name MLS002667274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-phenylanilino)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production of this compound often utilizes solventless conditions to adhere to green chemistry principles. Simple heating and relatively quick reactions are employed, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions: 2-(N-phenylanilino)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(N-phenylanilino)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, suggesting its potential application as an antipsychotic agent. Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity : Chloro, nitro, and fluoro substituents at para/meta positions (e.g., compounds in ) exhibit high yields (>75%), whereas bulky groups (e.g., bromo-indolylpropyl ) reduce yields due to steric hindrance.

Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 2-[(arylaminomethyl)] derivatives are formed using hydroxymethylphthalimide and aryl amines under mild conditions .

Table 2: Physicochemical and Functional Comparison

Compound Name Molecular Weight Key Properties Reported Biological Activity
3-Chloro-N-phenyl-phthalimide 257.67 g/mol High thermal stability Monomer for heat-resistant polyimides
2-[(4-Fluorophenylamino)methyl]-isoindole-1,3-dione 270.26 g/mol Crystallizes in CHCl3, UV/IR confirmed Not reported
2-(3-Nitrophenyl)isoindole-1,3-dione 268.22 g/mol Electrophilic nitro group Potential herbicidal activity (inferred)
2-[2-(5-Bromo-1H-indol-3-yl)-propyl]-isoindole-1,3-dione 413.24 g/mol Bromine enhances lipophilicity Biologically relevant indole derivative

Key Findings:

Thermal Stability : Chlorinated derivatives (e.g., 3-chloro-N-phenyl-phthalimide ) are preferred in polymer synthesis due to their stability.

Spectroscopic Characterization : All compounds in were validated via IR and UV spectroscopy, confirming imide carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds.

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